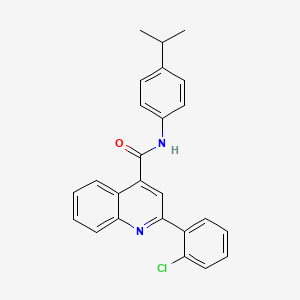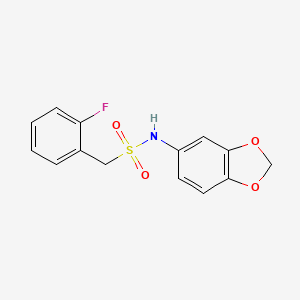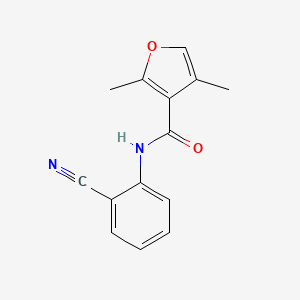![molecular formula C13H11Cl3N2OS B4698394 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B4698394.png)
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dichlorophenyl)urea
Overview
Description
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dichlorophenyl)urea is a chemical compound that is commonly used in scientific research. It is a urea derivative that has been synthesized for its potential applications in the field of medicine. This compound has been found to possess bioactive properties that make it a promising candidate for further study.
Mechanism of Action
The mechanism of action of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dichlorophenyl)urea involves the inhibition of certain enzymes and pathways that are involved in inflammation and tumor growth. This compound has been found to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes that play a role in the inflammatory response. It also targets the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and physiological effects:
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dichlorophenyl)urea has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It also has antitumor effects, as it can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been found to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dichlorophenyl)urea in lab experiments include its bioactive properties and potential applications in the field of medicine. However, there are also limitations to its use. This compound may have toxic effects at high concentrations, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the study of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dichlorophenyl)urea. One area of research could focus on its potential use as a therapeutic agent for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of research could focus on its potential use in the treatment of cancer, either as a single agent or in combination with other therapies. Additionally, more research is needed to determine its safety and efficacy in humans, and to understand its mechanism of action at a molecular level.
Scientific Research Applications
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3,4-dichlorophenyl)urea has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-inflammatory, analgesic, and antitumor properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3N2OS/c1-7(11-4-5-12(16)20-11)17-13(19)18-8-2-3-9(14)10(15)6-8/h2-7H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSQVNSXHIRVJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-{3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4698321.png)

![7-(2-hydroxyphenyl)-2-[(3-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4698331.png)


![1-{[5-(4-fluorophenyl)-3-isoxazolyl]carbonyl}-4-phenylpiperazine](/img/structure/B4698345.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]pentanamide](/img/structure/B4698349.png)
![N-(4-methoxyphenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4698352.png)
![1-(4-fluorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B4698360.png)

![N-(2-bromophenyl)-N'-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]urea](/img/structure/B4698379.png)
![2-[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B4698398.png)